Chlonixin-d6
Description
Chlonixin-d6, formally known as L-Lysine Clonixinate-d6, is a deuterium-labeled derivative of clonixin, a non-steroidal anti-inflammatory drug (NSAID). Its molecular formula is C13H5D6ClN2O2 : C6H14N2O2, with a molecular weight of 268.7 : 146.2 for its two components . The non-deuterated parent compound, L-Lysine Clonixinate, has the CAS number 55837-30-4 . This compound is primarily used in pharmaceutical research as a stable isotope-labeled internal standard for quantitative analysis (e.g., LC-MS/MS), enabling precise tracking of pharmacokinetics and metabolic pathways .
Properties
Molecular Formula |
C₁₃H₅D₆ClN₂O₂ |
|---|---|
Molecular Weight |
268.73 |
Synonyms |
2-[(3-Chloro-2-methylphenyl)amino]-3-pyridinecarboxylic Acid-d6; _x000B_2-(3-Chloro-o-toluidino)-nicotinic Acid-d6; 2-(2-Methyl-3-chloroanilino)nicotinic Acid-d6; 2-(2’-Methyl-3’-chloro)-anilinonicotinic Acid-d6; 2-(3-Chloro-2-methylanilino)-3-pyridinecarbo |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Impurities
Chlonixin-d6 is closely related to several impurities and structural variants, including:
These impurities and isomers highlight the importance of rigorous quality control in synthesis, as even minor structural changes can impact pharmacological activity or analytical accuracy .
Deuterated vs. Non-Deuterated Forms
The deuterium labeling in this compound replaces six hydrogen atoms in the clonixin moiety, increasing its molecular weight by 6 atomic mass units compared to the non-deuterated form. Key differences include:
Deuterium incorporation slows metabolic degradation by CYP450 enzymes, a property leveraged in tracer studies to improve detection sensitivity .
Solvates and Salt Forms
Clonixin forms solvates and salts that influence its physicochemical properties. For example:
- Clonixin Argininate : A salt form with arginine instead of lysine, altering solubility and bioavailability. Studies show argininate salts often exhibit improved water solubility compared to lysine salts .
- Clonixin Solvates: identifies two clonixin solvates with distinct crystal structures, impacting dissolution rates and stability.
Comparison with Other Deuterated Pharmaceuticals
This compound shares functional parallels with deuterated drugs like Tianeptine-d6 HCl (CAS: RCLSTLT365), which incorporates deuterium to study pharmacokinetics. Key contrasts include:
| Compound | Deuterium Position | Primary Use |
|---|---|---|
| This compound | 4,5,6 positions on nicotinic acid | NSAID metabolism studies |
| Tianeptine-d6 HCl | 4,4,5,5,6,6 on heptanoic acid | Antidepressant tracer studies |
Both compounds utilize deuterium to prolong half-life but target distinct therapeutic pathways.
Research Findings and Data Gaps
- Analytical Performance : this compound’s high isotopic purity (>98%) ensures minimal interference in mass spectrometry, critical for accurate drug quantification .
- Metabolic Studies: While deuterium generally reduces metabolic clearance, specific data on this compound’s in vivo behavior remain sparse compared to non-deuterated clonixin .
- Solubility and Stability : Clonixin solvates exhibit variable dissolution rates (e.g., faster release in hydrate forms), suggesting deuterated analogs like this compound may require similar characterization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
